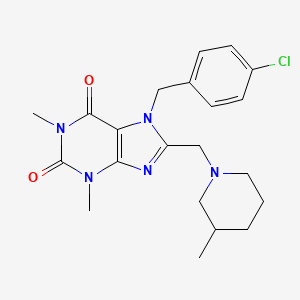

![molecular formula C8H11NO2S2 B2463359 (4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine CAS No. 1778636-43-3](/img/structure/B2463359.png)

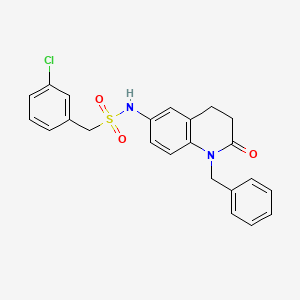

(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine” is a chemical compound with the molecular weight of 339.44 . Its IUPAC name is N-((4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl-1,4,5,6-tetrahydro-1lambda3-thieno[2,3-b]thiopyran-4-yl)acetamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H15N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8,18H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8-/m0/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.44 .Applications De Recherche Scientifique

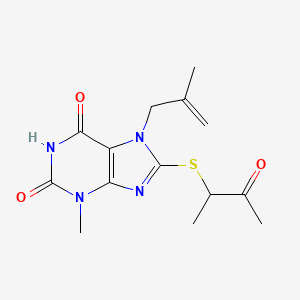

Glioma Imaging

Background: Amino acids play a crucial role in tumor cell growth and reproduction. Abnormal expression of amino acid transporters is observed in tumor cells and tissues . One promising compound for glioma imaging is (2S,4S)-4-amino-2-methyl-2H,3H,4H-1λ6-thieno[2,3-b]thiopyran-1,1-dione (referred to as (2S,4S)4–[^18F]FPArg ).

Research Findings:- Synthesis Optimization : Researchers have developed an improved synthetic method for the radiolabeled precursor of (2S,4S)4–[^18F]FPArg, enhancing stable yield. This advancement is crucial for clinical applications .

- Biodistribution Studies : (2S,4S)4–[^18F]FPArg is rapidly cleared from normal mouse tissues, making it a suitable candidate for imaging applications .

- MicroPET–CT Imaging in Glioma Models : In mouse models with gliomas, (2S,4S)4–[^18F]FPArg demonstrates high tumor uptake and slow clearance, allowing for effective imaging. It can even penetrate the blood–brain barrier .

Pentitol Analog

Background: The compound ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate (1) was isolated from the cultured octocoral Paralemnalia thyrsoides .

Research Findings:Electroreduction Studies

Background: Hydroxylamines electrogenerated from derivatives of (1S,2S)-2-amino-1-(4-nitrophenyl)-propane-1,3-diol (related to p-nitrophenylserinol) were studied .

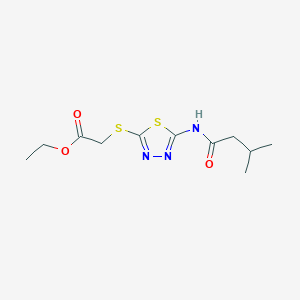

Research Findings:Dorzolamide Hydrochloride

Background: Dorzolamide hydrochloride, chemically represented by (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride , acts as a carbonic anhydrase inhibitor and is used to lower intraocular pressure in glaucoma .

Research Context:These applications highlight the diverse roles of this intriguing compound in scientific research. If you need further details or have additional queries, feel free to ask! 😊

Mécanisme D'action

Target of Action

Similar compounds have demonstrated diverse biological activity ranging from anti-inflammatory and antiviral to atp-sensitive potassium channel (katp) openers .

Mode of Action

It’s known that the cyclic sulfone motif is present in a large number of bioactive molecules . The compound’s interaction with its targets could involve binding to these targets, leading to changes in their function.

Result of Action

Similar compounds have demonstrated diverse biological activity, suggesting that this compound could have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7H,4,9H2,1H3/t5-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSMBAIDAZWPRP-FSPLSTOPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(S1(=O)=O)SC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

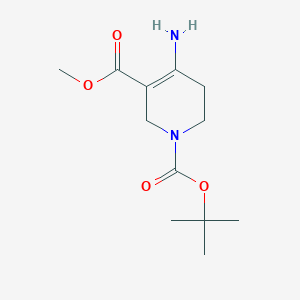

Product Name |

(2S,4S)-4-amino-2-methyl-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2463277.png)

![2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride](/img/structure/B2463278.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2463280.png)

![2-[But-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2463282.png)